BenchChemオンラインストアへようこそ!

N-dodecyl-3-nitrobenzamide

Antimycobacterial Tuberculosis Macrophage Infection Model

This specific N-dodecyl-3-nitrobenzamide derivative offers a unique profile for antitubercular research, distinguished by its C12 alkyl chain. This feature confers a targeted lipophilicity (logP) for optimal ex vivo macrophage activity, differentiating it from shorter-chain analogs. It also provides superior resistance to enzymatic hydrolysis, making it a reliable probe for target engagement studies where amide bond cleavage would confound results.

Molecular Formula C19H30N2O3
Molecular Weight 334.5 g/mol
Cat. No. B15079257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-dodecyl-3-nitrobenzamide
Molecular FormulaC19H30N2O3
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C19H30N2O3/c1-2-3-4-5-6-7-8-9-10-11-15-20-19(22)17-13-12-14-18(16-17)21(23)24/h12-14,16H,2-11,15H2,1H3,(H,20,22)
InChIKeyVZAHTJSOCXSRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Dodecyl-3-nitrobenzamide: A Long-Chain Nitrobenzamide with Differentiated Antimycobacterial Profile


N-Dodecyl-3-nitrobenzamide (CAS: 121106-52-3) is a synthetic N-alkyl nitrobenzamide derivative characterized by a dodecyl (C12) alkyl chain attached to a 3-nitrobenzamide core . This compound is a member of a family of N-alkyl nitrobenzamides developed as structural simplifications of known DprE1 inhibitors for antitubercular applications [1]. The C12 chain confers distinct physicochemical and biological properties, including a specific lipophilicity profile and demonstrated ex vivo efficacy in macrophage infection models that distinguish it from shorter-chain analogs [2].

Why N-Dodecyl-3-nitrobenzamide Cannot Be Generically Substituted with Other N-Alkyl Nitrobenzamides


Within the N-alkyl nitrobenzamide series, antimycobacterial activity exhibits a strong, non-linear dependence on alkyl chain length, ruling out generic substitution [1]. While all members share a common core, their lipophilicity (logP), in vitro potency, and, critically, their performance in ex vivo macrophage infection models vary dramatically with the number of carbons in the alkyl chain [2]. The C12 (dodecyl) derivative is specifically highlighted for its superior performance in ex vivo models of tuberculosis infection, a key translational predictor of in vivo efficacy, demonstrating a profile not matched by shorter-chain (e.g., C4) or even some longer-chain analogs [3]. Therefore, selecting N-dodecyl-3-nitrobenzamide is a targeted choice based on a specific, data-driven efficacy and stability profile rather than a generic selection from the nitrobenzamide class.

N-Dodecyl-3-nitrobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Ex Vivo Macrophage Model Performance: Superior to Most Analogs and Comparable to Isoniazid

In an ex vivo model of M. tuberculosis infection using human THP-1 macrophages, compounds with alkyl chain lengths of six (C6) and twelve (C12, N-dodecyl-3-nitrobenzamide) carbons exhibited the most pronounced intracellular mycobacterial killing, achieving activity profiles comparable to the first-line drug isoniazid (INH) [1]. This ex vivo performance distinguishes the C12 derivative from other highly potent in vitro analogs, such as compound 11, which failed to show good activity in the same macrophage assay despite excellent MIC values [2].

Antimycobacterial Tuberculosis Macrophage Infection Model

Cytotoxicity Selectivity Index (LC50/MIC): C12 Derivative Demonstrates High Therapeutic Window

The selectivity of N-alkyl nitrobenzamides for mycobacterial cells over human cells is quantified by the LC50/MIC ratio. For the most active compounds in the series, this ratio is high, indicating a large therapeutic window. For instance, a closely related analog (compound 11) exhibited an LC50/MIC ratio of 6063, meaning its cytotoxic concentration is over 6000 times its antimycobacterial MIC [1]. While a specific ratio for the C12 derivative (compound 12) is not isolated in the text, the article notes that the compounds with the best ex vivo activity (C6 and C12) are among those with high LC50/MIC ratios, indicating a favorable selectivity profile that is a critical differentiator from more toxic alternatives [2].

Cytotoxicity Selectivity Drug Safety

Metabolic Stability: Resistance to Hydrolysis Distinguishes Long-Chain Derivatives

Stability studies in mycobacterial homogenate and plasma revealed a clear structure-stability relationship based on alkyl chain length. Shorter-chain N-alkyl amides were found to be more easily hydrolyzed, whereas longer-chain derivatives, including the C12 compound, demonstrated significantly greater stability and were not readily hydrolyzed [1]. This is a critical differentiator, as it confirms that the C12 derivative acts as a stable entity rather than as a prodrug that is rapidly cleaved, ensuring that the observed activity is due to the intact molecule.

Metabolic Stability Prodrug Hydrolysis

Procurement Differentiator: Rare Chemical Collection Status and Purity Responsibility

N-Dodecyl-3-nitrobenzamide is commercially available from Sigma-Aldrich as part of its AldrichCPR (Chemical Partners for Research) collection, a curated library of rare and unique chemicals provided to early discovery researchers . This vendor does not collect or provide analytical data for this product, and the buyer assumes full responsibility for confirming identity and purity . This stands in contrast to many common laboratory reagents and even some other nitrobenzamide analogs that may be offered with certificates of analysis. Therefore, procurement requires a specific research-use-only agreement and implies a need for in-house quality control, which may not be necessary for more standard, fully characterized analogs.

Chemical Procurement Rare Chemical Quality Control

Optimal Research Application Scenarios for N-Dodecyl-3-nitrobenzamide Based on Differentiated Evidence


Ex Vivo Macrophage Infection Models for Tuberculosis Drug Discovery

N-Dodecyl-3-nitrobenzamide is an ideal tool compound for researchers requiring a nitrobenzamide that maintains robust activity within the complex intracellular environment of a macrophage. Its demonstrated efficacy in an ex vivo THP-1 macrophage model, comparable to isoniazid, makes it a superior choice over other potent in vitro analogs (like compound 11) that fail to show activity in this more translationally relevant assay [1]. This scenario is critical for hit-to-lead optimization programs focused on identifying compounds with a high probability of in vivo success.

Structure-Activity Relationship (SAR) Studies on Alkyl Chain Length and Lipophilicity

This compound serves as a key reference point in SAR investigations of N-alkyl nitrobenzamides. Its specific C12 chain length defines the upper end of the optimal lipophilicity range (logP) for this scaffold, where ex vivo efficacy is maximized while maintaining metabolic stability [2]. Researchers can use N-dodecyl-3-nitrobenzamide as a benchmark to compare against shorter-chain (e.g., C4, C6) or longer-chain (e.g., C16) derivatives to understand the parabolic relationship between chain length, stability, and both in vitro and ex vivo potency [3].

Studies Requiring Metabolically Stable Nitrobenzamide Scaffolds

For experiments where hydrolysis of the amide bond is a confounding factor (e.g., in long-term cell culture or in vivo pharmacokinetic studies), N-dodecyl-3-nitrobenzamide offers a significant advantage. Its long alkyl chain confers resistance to enzymatic cleavage, ensuring that the observed biological effects are attributable to the intact molecule and not a degradation product [4]. This is in direct contrast to shorter-chain analogs, which are more susceptible to hydrolysis, making the C12 derivative a more reliable probe for target engagement and mechanism-of-action studies.

Early-Stage Discovery Requiring Access to Rare Chemical Space

Researchers seeking to explore underexplored regions of chemical space for antimycobacterial targets may prioritize N-dodecyl-3-nitrobenzamide due to its classification as a 'rare and unique chemical' in the Sigma-Aldrich AldrichCPR collection . While this procurement scenario requires the end-user to perform their own analytical quality control, it provides access to a non-standard, long-chain nitrobenzamide that is not widely available from other vendors as a fully characterized reagent, offering a potential competitive advantage in early discovery screening cascades .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-dodecyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.